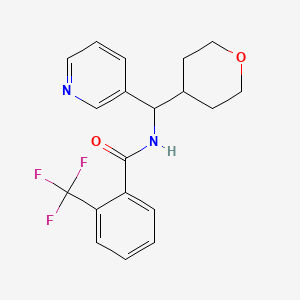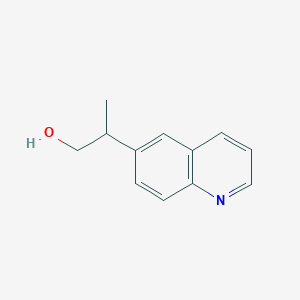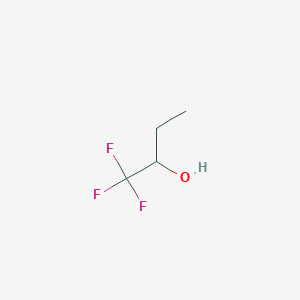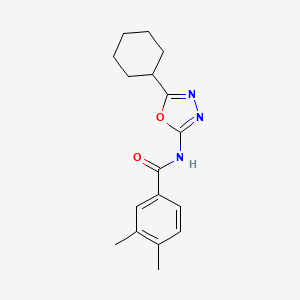
Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The compound also includes functional groups such as carboxylate and amide .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction can produce aminothiophene derivatives . Another common method for synthesizing thiophene derivatives is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and a heterocyclic ring. The compound has a molecular weight of 190.65 g/mol .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction and the Paal-Knorr reaction . These reactions can lead to the formation of new compounds with potential biological activity .
Physical and Chemical Properties Analysis
The compound “this compound” has a predicted density of 1.312 g/cm3 . It has a boiling point of 70-71°C at 1mm pressure .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Facile Synthesis Techniques : Studies have reported on the synthesis of related thiophene derivatives, highlighting methods that offer high yields and efficient processes. For example, a study demonstrated the use of ethyl chloroformate/DMF mixture for ring closure of amino-thiazole derivatives, resulting in the formation of thiazolo[5,4-d]pyrimidines with potential molluscicidal properties (El-bayouki & Basyouni, 1988).
- Development of Novel Compounds : Research into the synthesis of novel compounds, such as ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, has been conducted to explore their structural and potential therapeutic properties (Li-jua, 2015).
Biological Activities
- Antimicrobial Evaluation : Some compounds derived from ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate have been synthesized and evaluated for antimicrobial activity. This includes derivatives with potential against various pathogenic strains, indicating their application in developing new antimicrobial agents (Altundas et al., 2010).
- Anticancer Potential : Research has explored the synthesis of thiophene and benzothiophene derivatives as cytotoxic agents. Some of these compounds have shown significant activity against tumor cell lines, suggesting their use in anticancer therapy (Mohareb et al., 2016).
- Anti-inflammatory and Analgesic Effects : Studies have also looked into the anti-inflammatory and analgesic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. These compounds exhibited significant effects in in vivo models, indicating their therapeutic potential in treating inflammatory conditions (Sherif & Hosny, 2014).
Orientations Futures
Thiophene derivatives, including “Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate”, have potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new synthetic methods for thiophene derivatives .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . The interactions of this compound with these biomolecules are primarily mediated through binding to active sites or allosteric sites, leading to modulation of their activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to affect the expression of genes involved in inflammation, cell cycle regulation, and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiophene derivatives can inhibit the activity of kinases by binding to their active sites, thereby blocking downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function. For example, thiophene derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can accumulate in certain compartments or organelles, where it exerts its effects. The localization and accumulation of this compound can be influenced by factors such as its chemical structure, solubility, and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, thiophene derivatives can be localized to the nucleus, where they interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production.
Propriétés
IUPAC Name |
ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S2/c1-2-17-12(16)7-5-6-18-11(7)14-10(15)8-3-4-9(13)19-8/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDPHYZUEJFAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-azepan-1-yl-2-oxoethyl)-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B2563140.png)
![7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2563144.png)



![1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2563149.png)
![3-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2563152.png)

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2563155.png)
![Methyl bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2563156.png)
![N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2563157.png)
![[(2R)-1-aminopropan-2-yl]diethylamine](/img/structure/B2563159.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2563160.png)
![N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide](/img/structure/B2563163.png)
